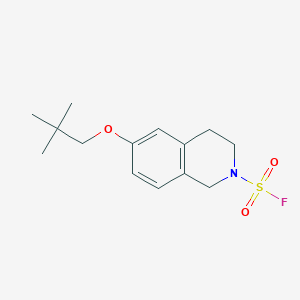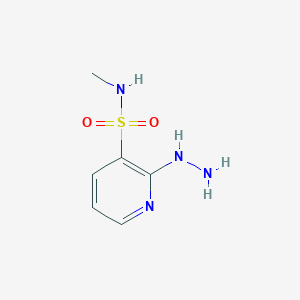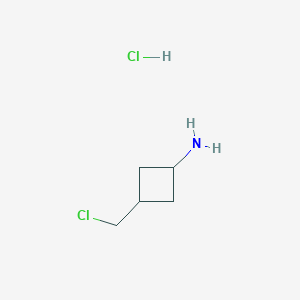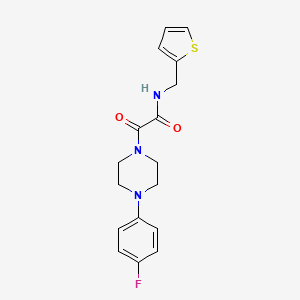
2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one is a chemical compound that belongs to the class of isoquinoline derivatives. It has been studied extensively for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one involves the inhibition of PARP. PARP is an enzyme that plays a crucial role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. In addition, inhibition of PARP has been shown to have potential neuroprotective effects in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one are primarily related to its inhibition of PARP. Inhibition of PARP leads to the accumulation of DNA damage, which can enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. In addition, inhibition of PARP has been shown to have potential neuroprotective effects in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one in lab experiments include its potent inhibition of PARP, which can enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. In addition, its potential neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases.
The limitations of using 2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Zukünftige Richtungen
For the study of 2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one include:
1. Further research to determine its optimal dosage and administration for the treatment of cancer and neurodegenerative diseases.
2. Investigation of its potential applications in other areas of scientific research, such as DNA repair and epigenetics.
3. Development of new derivatives of 2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one with improved potency and selectivity for PARP inhibition.
4. Investigation of its potential applications in combination therapies with other drugs for the treatment of cancer and neurodegenerative diseases.
5. Development of new methods for the synthesis of 2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one that are more efficient and environmentally friendly.
Synthesemethoden
The synthesis of 2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one involves the reaction of 5,7-difluoro-3,4-dihydroisoquinoline with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. Inhibition of PARP has been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. 2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF2NO/c1-7(13)12(17)16-3-2-10-8(6-16)4-9(14)5-11(10)15/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWENHAAEVMSOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)C=C(C=C2F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-3-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B2653978.png)
![5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2653979.png)
![2,6-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2653980.png)
![(4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2653984.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2653985.png)


![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2653990.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[6,15-dihydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2653994.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2653995.png)


